4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole
CAS No.: 1159988-48-3
Cat. No.: VC4879280
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159988-48-3 |
---|---|
Molecular Formula | C17H15ClN2O2 |
Molecular Weight | 314.77 |
IUPAC Name | 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C17H15ClN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20) |
Standard InChI Key | AAIJMJCEHZZKNT-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole, reflects its substituted pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At the 4-position, a chlorine atom is bonded, while the 3- and 5-positions are occupied by 4-methoxyphenyl groups. The methoxy substituents (-OCH₃) on the phenyl rings introduce electron-donating effects, influencing the compound’s electronic distribution and reactivity .
The canonical SMILES representation, COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Cl, encodes the connectivity of atoms, highlighting the chloro and methoxyphenyl substituents . The InChIKey (AAIJMJCEHZZKNT-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .
Table 1: Comparative Structural Data for 4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole and Analogs
Property | Target Compound | 4-Methylphenyl Derivative | Bromo Analog |
---|---|---|---|
Molecular Formula | C₁₇H₁₅ClN₂O₂ | C₂₄H₂₁ClN₂O₂ | C₁₇H₁₅BrN₂O₂ |
Molecular Weight (g/mol) | 314.8 | 404.9 | 359.2 |
logP | - | 6.24 | - |
Boiling Point (°C) | 479.4±45.0 | - | - |
Physicochemical Characteristics
The compound’s density (1.3±0.1 g/cm³) suggests moderate compactness, while its high boiling point (479.4°C) indicates strong intermolecular forces, likely due to polar functional groups and aromatic stacking . The logP value, though unreported for the target compound, can be inferred from analogs; the 4-methylphenyl derivative exhibits a logP of 6.24, suggesting high lipophilicity . This property may influence bioavailability and membrane permeability in biological systems.
Synthesis and Characterization
Analytical Characterization
Spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry are critical for structural elucidation. The presence of methoxy groups would produce distinct singlet peaks in the ¹H NMR spectrum (δ 3.8–4.0 ppm), while aromatic protons resonate between δ 6.5–8.0 ppm . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 314.08 (for C₁₇H₁₅ClN₂O₂) .
Compound Class | Activity | Key Substituents | Reference |
---|---|---|---|
3,5-Diaryl pyrazoles | IL-6/TNF-α inhibition | Hydroxymethylpyrrolidine | Bandgar et al. (2010) |
4-Thiazolyl pyrazoles | Antibacterial | Thiazole ring | Bekhit et al. (2012) |
1-Phenylpyrazole carbaldehydes | Anti-inflammatory | Trifluoromethyl groups | El-Sayed et al. (2013) |
Applications in Medicinal Chemistry
Structural Modifications
Derivatization at the 1-position of the pyrazole ring, as seen in the 4-methylphenyl analog , offers a route to tune activity. Introducing polar groups (e.g., hydroxyl, amine) could enhance water solubility, while fluorinated analogs might improve metabolic stability .
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